![molecular formula C14H19NO3 B4703491 [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol](/img/structure/B4703491.png)
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol
Overview
Description
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol, also known as MDMA or ecstasy, is a psychoactive drug that has been used recreationally for decades. Despite its illegal status in many countries, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of motivation and reward. By increasing the levels of these neurotransmitters, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can produce feelings of euphoria, empathy, and energy.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can have a variety of biochemical and physiological effects on the body. In addition to increasing levels of serotonin, dopamine, and norepinephrine, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can also increase heart rate, blood pressure, and body temperature. Long-term use of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can lead to neurotoxicity, which can result in cognitive deficits and mood disorders.
Advantages and Limitations for Lab Experiments
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its ability to produce consistent and predictable effects on the brain. However, there are also limitations to its use, including the fact that it is a controlled substance and can be difficult to obtain for research purposes.
Future Directions
There are several future directions for research on [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol, including the development of new therapeutic applications and the exploration of its potential use in combination with other drugs. Additionally, there is a need for further research on the long-term effects of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol use and the potential risks associated with its use in therapeutic settings.
In conclusion, [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol is a psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic applications. While there are advantages and limitations to its use in lab experiments, the future of [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol research looks promising, with potential new therapeutic applications and a need for further research on its long-term effects.
Scientific Research Applications
[1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol can be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. [1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinyl]methanol has also been studied for its potential use in couples therapy, as it can increase feelings of empathy and trust.
properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-2-1-5-15(8-12)7-11-3-4-13-14(6-11)18-10-17-13/h3-4,6,12,16H,1-2,5,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCCTGUWXNLDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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